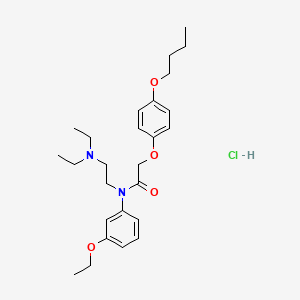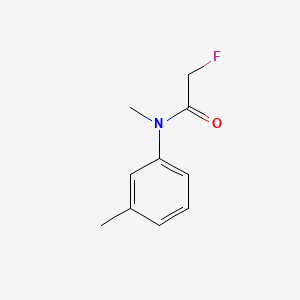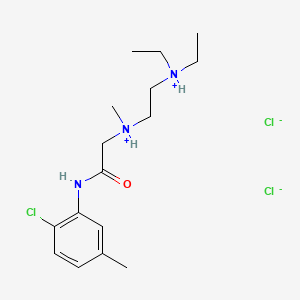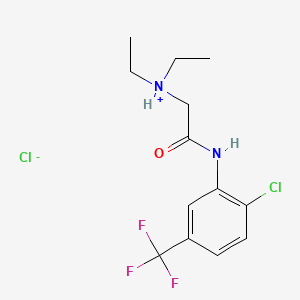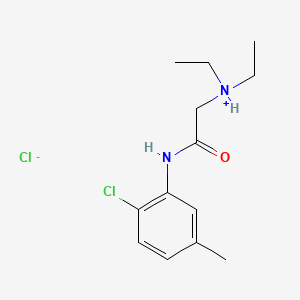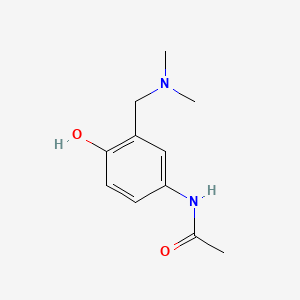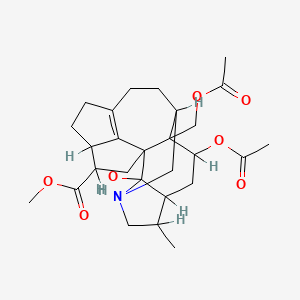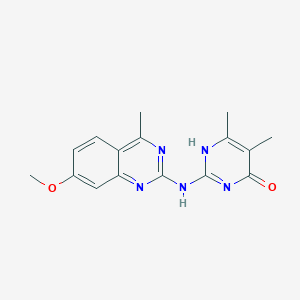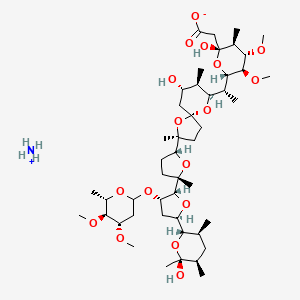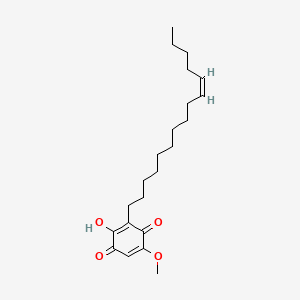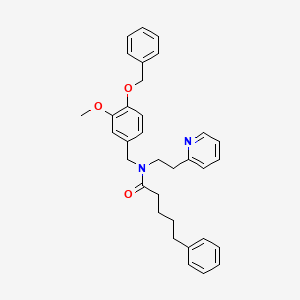
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
Descripción general
Descripción
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide (MBP-PEPA) is an organic compound derived from pyridine and pentanamide. It has been studied for its potential applications in the fields of medicine and biochemistry, as well as its effects on living organisms.
Aplicaciones Científicas De Investigación
Inhibition of Ras-dependent Signaling
MCP110 is known to inhibit Ras-dependent signaling . It effectively reduces epidermal growth factor (EGF)-induced transcriptional activation of the Ras-MEK-ERK-dependent Elk1 promoter . This suggests that MCP110 could be used to study the role of Ras-dependent signaling in various biological processes and diseases, including cancer .
Disruption of Ras-Raf Interactions
MCP110 has been shown to disrupt the interaction between Ras and its effector Raf . It dose-dependently reduces Raf-RBD pulldown of Ras and displaces a fluorescently-tagged Raf-RBD probe from plasma membrane locations of active Ras to the cytosol and other compartments . This indicates that MCP110 could be used to investigate the role of Ras-Raf interactions in cellular signaling and disease.
Reversal of Transformed Morphology
MCP110 has been found to reverse transformed morphology and inhibit both anchorage-dependent and –independent growth of NIH3T3 fibroblasts stably transformed with mutationally activated Ras . This suggests that MCP110 could be used to study the mechanisms underlying cellular transformation and to develop potential therapies for diseases associated with abnormal cell growth and morphology.
Inhibition of Proliferation in Cancer Cells
MCP110 effectively inhibits proliferation in a significant fraction of cells, including lines derived from leukemias, non-small cell lung, breast, and colon carcinomas with known activation of Ras-pathway signaling . This indicates that MCP110 could be used as a potential therapeutic agent for various types of cancer.
Potentiation of Anti-tumor Activity
MCP110 has been explored for its ability to potentiate the anti-tumor activity of other established signaling pathway inhibitors and chemotherapeutic agents . This suggests that MCP110 could be used in combination with other drugs to enhance their anti-tumor effects.
Blockade of CRAF Activation
MCP110 effectively blocks RAS-induced activation of CRAF in vitro, resulting in reduced anchorage-independent cell growth, the induction of G1 cell cycle arrest, and decreased cyclin D expression in A549 cells . This indicates that MCP110 could be used to study the role of CRAF in cell cycle regulation and cancer.
Propiedades
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZIHLAMJDONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



